N-[2-(1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that acts as an inhibitor of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, a process crucial for bone remodeling. [] Excessive osteoclast differentiation disrupts this balance, leading to bone diseases like osteoporosis. [] This compound presents a potential therapeutic avenue for managing such conditions by suppressing osteoclast activity. []
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide inhibits osteoclast differentiation without directly affecting the major signaling pathways usually involved in this process, such as RANKL signaling or the expression of osteoclast-specific genes. [] Instead, it specifically targets two crucial elements: CD47, an early fusion marker of osteoclasts, and cathepsin K, a protease essential for bone resorption. [] By downregulating cathepsin K expression, this compound reduces the activity of matrix metalloprotease-9 (MMP-9), another enzyme involved in bone resorption. [] This ultimately leads to decreased bone resorption activity and impaired formation of actin rings, structures crucial for osteoclast function. []
The primary application of N-[2-(1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, as identified in the provided research, is as a potential therapeutic agent for bone diseases characterized by excessive bone resorption, such as osteoporosis. [] By inhibiting osteoclast differentiation and activity, this compound may help prevent further bone loss and potentially contribute to bone regeneration. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: